EED Target Engagement: Structural-Competitive Displacement of H3K27me3 Probe vs. In-Class EED Binders
The target compound was evaluated in a TR-FRET-based competitive binding assay measuring displacement of a pyrrolidine inhibitor-based Oregon-green probe from GST-tagged EED (human, unknown origin) after 1-hour incubation, yielding IC₅₀ values of 30 nM and 40 nM in two independent determinations [1]. For context, the well-characterized EED inhibitor A-395 exhibits Ki = 0.4 nM for EED binding and PRC2 IC₅₀ = 34 nM in methylation assays [2], while EED226 shows PRC2 IC₅₀ = 23.4 nM (H3K27me0 peptide substrate) [3]. The target compound's probe-displacement IC₅₀ of 30–40 nM positions it within the same nanomolar potency range as established EED tool compounds, though measured by a distinct assay format (probe displacement vs. enzymatic activity), precluding direct numerical ranking.
| Evidence Dimension | EED probe displacement IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 30 nM and 40 nM (two independent measurements) |
| Comparator Or Baseline | A-395: Ki = 0.4 nM (EED binding); EED226: IC₅₀ = 23.4 nM (PRC2 enzymatic). Class-representative EED inhibitor-1: IC₅₀ = 59 nM (EED Alphascreen). |
| Quantified Difference | Target compound within ∼1.3-fold of EED226 and within ∼2-fold of EED inhibitor-1 in the nanomolar range; direct cross-assay comparison not possible. |
| Conditions | TR-FRET probe displacement assay; GST-tagged EED (unknown origin); 1 hr incubation; Oregon-green pyrrolidine inhibitor-based probe. |
Why This Matters
Demonstrates that the target compound engages the EED H3K27me3-binding pocket with nanomolar affinity comparable to established EED tool compounds, providing a procurement rationale for researchers requiring an alternative EED-binding chemotype for PRC2 studies.
- [1] BindingDB. BDBM50231865 (CHEMBL4102534): Affinity Data for Polycomb protein EED. IC₅₀ = 30 nM, 40 nM. AbbVie / ChEMBL-curated data. https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50231865 View Source
- [2] Structural Genomics Consortium. A-395: EED binder (Ki = 0.4 nM), PRC2 IC₅₀ = 34 nM. https://www.thesgc.org View Source
- [3] Qi, W. et al. Discovery and Molecular Basis of a Diverse Set of Polycomb Repressive Complex 2 Inhibitors Recognition by EED. PLOS ONE, 2017. EED226 IC₅₀ = 23.4 nM. View Source
